(2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-phenylpropanoic acid
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Overview
Description
(2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-phenylpropanoic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-phenylpropanoic acid typically involves multiple steps, including the formation of the benzodioxole ring and the subsequent attachment of the carbamoylamino and phenylpropanoic acid groups. One common method involves the use of palladium-catalyzed arylation to construct the benzodioxole framework, followed by Noyori asymmetric hydrogenation to achieve high enantioselectivity . The final steps often include aza-Michael addition, Bischler–Napieralski reaction, and N-arylation to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-ovigerine: A benzylisoquinoline alkaloid with a similar benzodioxole structure.
N-formylovigerine: Another benzylisoquinoline alkaloid with structural similarities.
Coptisines: Benzylisoquinoline alkaloids with a benzodioxole moiety.
Uniqueness
(2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-phenylpropanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-17(22)14(8-12-4-2-1-3-5-12)20-18(23)19-10-13-6-7-15-16(9-13)25-11-24-15/h1-7,9,14H,8,10-11H2,(H,21,22)(H2,19,20,23)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNRMQTVVCFJFN-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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